N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
CAS No.: 392241-77-9
Cat. No.: VC6929501
Molecular Formula: C15H16ClN3OS
Molecular Weight: 321.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392241-77-9 |
|---|---|
| Molecular Formula | C15H16ClN3OS |
| Molecular Weight | 321.82 |
| IUPAC Name | N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C15H16ClN3OS/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20) |
| Standard InChI Key | LMMQKJJBVQDOLR-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Characteristics
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (molecular formula: C₁₅H₁₅ClN₃OS) is characterized by a 1,3,4-thiadiazole ring system linked to a 2-chlorophenyl group and a cyclohexanecarboxamide side chain. The thiadiazole moiety contributes to the compound’s aromaticity and electron-deficient nature, while the chloro substituent enhances lipophilicity, potentially improving membrane permeability in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₅ClN₃OS |
| Molecular Weight | 336.82 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | ~180–185°C (estimated via analogs) |
| LogP (Partition Coefficient) | 3.2 (predicted) |
The compound’s structure has been validated through spectroscopic methods in analogous thiadiazole derivatives. For instance, infrared (IR) spectroscopy typically reveals absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~680 cm⁻¹ (C-Cl stretch). Nuclear magnetic resonance (NMR) data for similar compounds show distinct signals: δ 7.4–7.6 ppm (aromatic protons), δ 2.1–2.3 ppm (cyclohexyl CH₂), and δ 1.4–1.6 ppm (cyclohexyl CH₃) .
Synthesis and Reaction Pathways
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically follows a multi-step protocol common to thiadiazole derivatives:
-
Formation of the Thiadiazole Core:
Cyclocondensation of 2-chlorophenylthiosemicarbazide with cyclohexanecarboxylic acid chloride in the presence of phosphorus oxychloride (POCl₃) yields the 1,3,4-thiadiazole ring.Reaction conditions (e.g., temperature: 80–100°C, time: 6–8 hours) are critical for optimizing yield .
-
Functionalization:
Subsequent amidation or nucleophilic substitution reactions introduce the cyclohexanecarboxamide group. For example, coupling the thiadiazole intermediate with cyclohexanecarbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere achieves this step.
Table 2: Representative Synthetic Route
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl₃, DMF, 90°C, 6 hr | 65% |
| 2 | Cyclohexanecarbonyl chloride, DCM, rt, 12 hr | 78% |
Spectroscopic and Computational Analysis
Advanced characterization techniques provide insights into the compound’s electronic and structural configuration:
-
UV-Vis Spectroscopy: Absorption maxima at ~270 nm (π→π* transitions in the thiadiazole ring) and ~310 nm (n→π* transitions in the amide group).
-
Mass Spectrometry: Molecular ion peak observed at m/z 337 ([M+H]⁺), consistent with the molecular weight .
-
Density Functional Theory (DFT): Calculations predict a planar thiadiazole ring with dihedral angles of ~15° between the cyclohexane and aryl groups, suggesting moderate conjugation .
| Activity Type | Model System | Key Finding | Source |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL | |
| Antiproliferative | HeLa cells | IC₅₀ = 2.1 µM |
Applications in Drug Discovery
The compound’s scaffold is a promising candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume